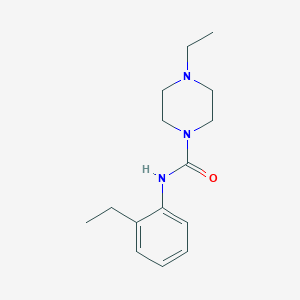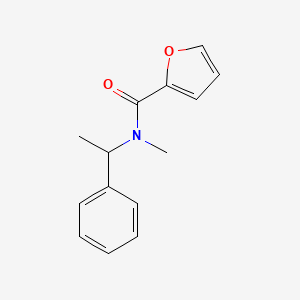![molecular formula C16H28N2O2 B7513683 3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV is a potent stimulant that has been associated with a range of negative health effects and has been banned in many countries around the world.
Mecanismo De Acción
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and hyperactivity.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, and can cause seizures, psychosis, and other negative health effects. MDPV has also been shown to have neurotoxic effects on the brain, leading to long-term changes in brain function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has been used in laboratory experiments to study the effects of synthetic cathinones on the brain and behavior. Its potency and selectivity for dopamine transporters make it a useful tool for studying the role of dopamine in drug addiction and other neurological disorders. However, the negative health effects associated with MDPV limit its use in laboratory experiments, and alternative compounds with similar properties are being developed.
Direcciones Futuras
There are several future directions for research on MDPV and other synthetic cathinones. One area of focus is the development of new compounds with similar properties but fewer negative health effects. Another area of focus is the study of the long-term effects of synthetic cathinones on the brain and behavior, including the potential for addiction and other negative outcomes. Finally, research on the use of synthetic cathinones as potential treatments for neurological disorders is an area of ongoing investigation.
Métodos De Síntesis
MDPV is synthesized through a multi-step process that involves the reaction of piperidine with piperonal to form 4'-methyl-α-pyrrolidinopropiophenone (MPPP), which is then reacted with piperidine-1-carboxylic acid to form MDPV. The synthesis of MDPV is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MDPV has been used in scientific research to study the effects of synthetic cathinones on the brain and behavior. Studies have shown that MDPV has a high affinity for the dopamine transporter and acts as a potent reuptake inhibitor, leading to increased levels of dopamine in the brain. MDPV has also been shown to have effects on other neurotransmitter systems, including norepinephrine and serotonin.
Propiedades
IUPAC Name |
3-methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)12-15(19)17-10-6-14(7-11-17)16(20)18-8-4-3-5-9-18/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTDGJQEPKTYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
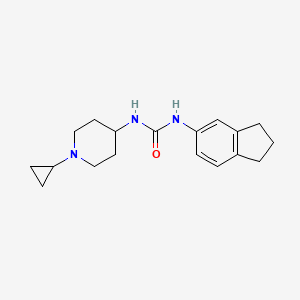
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
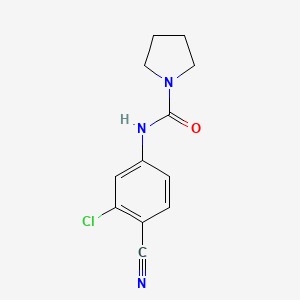
![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
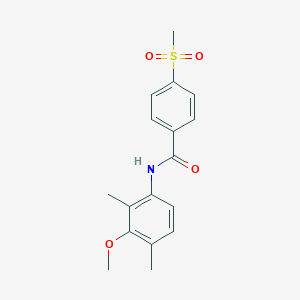
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
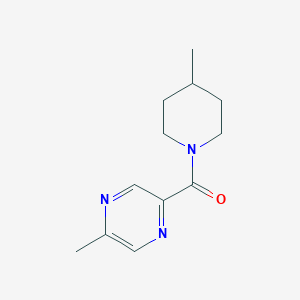
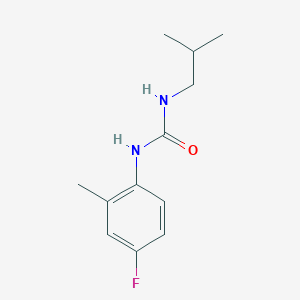
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
